![molecular formula C7H6N4O B8600995 Pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B8600995.png)
Pyrazolo[1,5-a]pyrazine-3-carboxamide
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Description
Pyrazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives as effective antitubercular agents. A series of these compounds demonstrated promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. For instance, compounds with MIC (Minimum Inhibitory Concentration) values as low as 0.002 μg/mL were reported, indicating their effectiveness even against resistant strains .
Key Findings:
- Compound Efficacy: Some derivatives exhibited low cytotoxicity in Vero cells while maintaining high activity against Mtb.
- Pharmacokinetics: Certain compounds showed favorable pharmacokinetic profiles, suggesting good oral bioavailability and potential for further development into therapeutic agents .
Anticancer Properties
This compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound can act as inhibitors of various kinases involved in cancer progression. For example, specific substitutions on the pyrazolo ring have been linked to enhanced inhibition of TrkA kinase, which is crucial in cancer cell signaling pathways .
Case Study:
- TrkA Inhibition: Compounds with an IC50 value of 1.7 nM against TrkA were synthesized, showcasing their potential as targeted cancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been documented in several studies. These compounds have shown effectiveness in reducing inflammation through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Research Insights:
- Mechanism of Action: The mechanism involves the modulation of inflammatory pathways, making these compounds candidates for treating conditions like arthritis and other inflammatory diseases.
Neurological Applications
There is growing interest in the use of this compound derivatives for neurological disorders. Some studies suggest that these compounds may possess anxiolytic and neuroprotective effects, potentially benefiting conditions such as anxiety and neurodegenerative diseases .
Notable Observations:
- CNS Activity: Compounds have been evaluated for their effects on neurotransmitter systems, indicating a role in modulating CNS activity.
Synthetic Pathways and Structure-Activity Relationships
The synthesis of this compound derivatives often involves various synthetic routes that allow for structural modifications to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic applications.
Synthetic Approaches:
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h1-4H,(H2,8,12) |
InChI Key |
LUMNJBXUQJNORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.